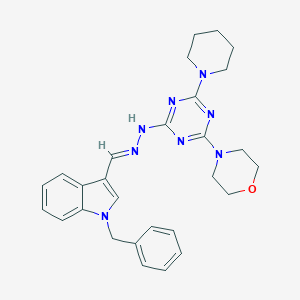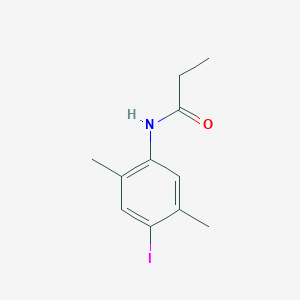![molecular formula C25H18BrClN4O3 B301644 2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B301644.png)
2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(4-bromo-3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(4-bromo-3-chlorophenyl)acetamide, commonly known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
BIBX1382 is a selective inhibitor of the EGFR pathway, which plays a crucial role in cell proliferation, differentiation, and survival. BIBX1382 binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell proliferation and survival.
Biochemical and physiological effects:
BIBX1382 has been shown to have various biochemical and physiological effects, depending on the disease and the cell type. In cancer cells, BIBX1382 has been shown to inhibit cell proliferation, induce apoptosis, and enhance the efficacy of chemotherapy and radiation therapy. In inflammation, BIBX1382 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In cardiovascular diseases, BIBX1382 has been shown to improve endothelial function, reduce oxidative stress, and prevent the formation of atherosclerotic plaques.
Advantages and Limitations for Lab Experiments
BIBX1382 has several advantages for lab experiments, including its high selectivity and potency, well-defined mechanism of action, and availability of commercial sources. However, BIBX1382 also has some limitations, including its poor solubility in aqueous solutions, potential off-target effects, and limited in vivo efficacy.
Future Directions
There are several future directions for the research on BIBX1382, including the development of more potent and selective inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its combination therapy with other drugs. Additionally, the development of novel drug delivery systems and the optimization of the pharmacokinetic and pharmacodynamic properties of BIBX1382 could enhance its efficacy and reduce its side effects.
Synthesis Methods
BIBX1382 can be synthesized by coupling 2-methoxy-4-(2-bromo-3-chlorophenoxy)acetic acid with 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction mixture is then purified by column chromatography to obtain the final product.
Scientific Research Applications
BIBX1382 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, BIBX1382 has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is often overexpressed in cancer cells, leading to uncontrolled proliferation and survival. BIBX1382 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In cardiovascular diseases, BIBX1382 has been shown to improve endothelial function and reduce oxidative stress.
properties
Product Name |
2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(4-bromo-3-chlorophenyl)acetamide |
|---|---|
Molecular Formula |
C25H18BrClN4O3 |
Molecular Weight |
537.8 g/mol |
IUPAC Name |
2-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]-N-(4-bromo-3-chlorophenyl)acetamide |
InChI |
InChI=1S/C25H18BrClN4O3/c1-33-23-11-15(10-16(13-28)25-30-20-4-2-3-5-21(20)31-25)6-9-22(23)34-14-24(32)29-17-7-8-18(26)19(27)12-17/h2-12H,14H2,1H3,(H,29,32)(H,30,31)/b16-10+ |
InChI Key |
WVBNIYCJDWKLHU-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC(=O)NC4=CC(=C(C=C4)Br)Cl |
SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC(=O)NC4=CC(=C(C=C4)Br)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC(=O)NC4=CC(=C(C=C4)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2E)-1-methyl-2-(thiophen-2-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B301562.png)
![N-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-piperidinylcarbonyl)benzamide](/img/structure/B301563.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B301565.png)
![4-chloro-3-(5-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B301567.png)
![4-[(4-{[3-Cyclohexyl-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B301568.png)
![(2Z,5E)-3-cyclohexyl-5-{2,3-dibromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301569.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-adamantanecarboxamide](/img/structure/B301571.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B301572.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B301573.png)
![N-[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-3-(4-oxo-4H-quinazolin-3-yl)-propionamide](/img/structure/B301574.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301577.png)

